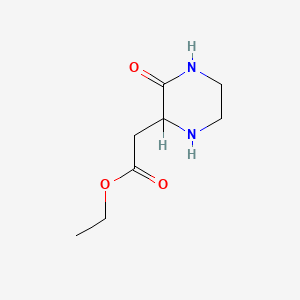

Ethyl 2-(3-oxopiperazin-2-yl)acetate

Description

Significance of Piperazine (B1678402) and Oxopiperazine Scaffolds in Medicinal Chemistry and Organic Synthesis Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in medicinal chemistry. mdpi.comresearchgate.net Its unique structural and physicochemical properties make it a highly desirable component in drug design. mdpi.comnih.gov The two nitrogen atoms provide sites for hydrogen bonding, which can enhance water solubility and bioavailability, and allow for tailored interactions with biological targets. mdpi.comnih.gov This versatility has led to the incorporation of the piperazine moiety into a wide array of approved drugs across numerous therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. mdpi.comnih.govwisdomlib.org

Oxopiperazine scaffolds, which are derivatives of piperazine featuring a carbonyl group within the ring, are also of significant interest. rsc.org These structures are often used as conformationally restricted dipeptide mimics, making them valuable in the design of peptidomimetic drugs. rsc.org The presence of substituents on the piperazine or oxopiperazine ring can have a profound impact on the biological activity of a molecule, driving research into efficient and stereoselective synthetic routes to create diverse substitution patterns. rsc.org

The adaptability of the piperazine core allows medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties, making it an indispensable tool in the development of new therapeutic agents. nih.govnih.gov

Table 1: Therapeutic Applications of Piperazine-Containing Drugs

| Therapeutic Area | Examples of Drug Classes |

|---|---|

| Oncology | Kinase inhibitors |

| Central Nervous System | Antipsychotics, Antidepressants, Anxiolytics |

| Infectious Diseases | Antivirals, Antibacterials, Antifungals |

| Cardiovascular | Anti-anginals, Antihypertensives |

Contextualization of Ethyl 2-(3-oxopiperazin-2-yl)acetate as a Key Intermediate or Derivative in Chemical Synthesis

This compound, with the CAS number 33422-35-4, serves as a valuable building block in organic synthesis. Its structure incorporates the key oxopiperazine core, along with a reactive ethyl acetate (B1210297) side chain, providing multiple points for further chemical modification.

This compound has been identified as a key intermediate in the synthesis of novel therapeutic agents. For instance, it is cited in a patent for the preparation of atypical protein kinase C (aPKC) inhibitors. Additionally, it is listed as an intermediate fragment in the development of bicyclic and monocyclic TRPA1 inhibitors, which are being investigated for their potential therapeutic applications. google.com

The utility of this compound is also noted in a study published in SLAS Discovery, which focuses on the cytotoxic profiling of chemical libraries for drug discovery. researchgate.net Its inclusion in such screening libraries highlights its role as a foundational scaffold for generating diverse molecular structures for biological evaluation.

Overview of Research Trajectories for Piperazinone-Containing Compounds

Research involving piperazinone-containing compounds is following several key trajectories, largely driven by their therapeutic potential. A significant area of focus is the development of new synthetic methodologies to access these scaffolds with greater efficiency and control over stereochemistry. rsc.org Advances in catalysis and synthetic strategies are enabling the creation of more complex and diverse piperazinone libraries for drug screening. mdpi.com

A major trend is the functionalization of the piperazine ring at the carbon atoms, as opposed to the more traditional modifications at the nitrogen atoms. mdpi.com It is estimated that approximately 80% of piperazine-containing drugs have substituents only at the nitrogen positions, leaving a vast chemical space unexplored. mdpi.com Research into C-H functionalization aims to unlock this potential, providing new avenues for modulating the biological activity and physicochemical properties of these compounds. mdpi.com

Furthermore, piperazinone derivatives continue to be explored for a wide range of therapeutic targets. Their ability to act as scaffolds that can be readily modified makes them attractive for developing inhibitors of enzymes such as kinases and for targeting protein-protein interactions. nih.govrsc.org The ongoing investigation into piperazinone-containing compounds is expected to yield novel drug candidates with improved efficacy and safety profiles.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-oxopiperazin-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-2-13-7(11)5-6-8(12)10-4-3-9-6/h6,9H,2-5H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYRNJAZRKCHSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1C(=O)NCCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337757 | |

| Record name | Ethyl 2-(3-oxopiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33422-35-4 | |

| Record name | Ethyl 3-oxo-2-piperazineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33422-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(3-oxopiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(3-oxopiperazin-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Ethyl 2 3 Oxopiperazin 2 Yl Acetate and Its Analogues

Primary Synthetic Routes for Ethyl 2-(3-oxopiperazin-2-yl)acetate

The formation of the core 3-oxopiperazine structure, as seen in this compound, typically involves the creation of two key bonds: an amide bond to form the lactam ring and the carbon-carbon or carbon-nitrogen bonds that constitute the heterocyclic backbone. Primary routes often rely on linear sequences involving cyclization of appropriately functionalized diamine precursors.

Esterification and Cyclization Approaches in Oxopiperazine Formation

A fundamental approach to the oxopiperazine ring involves the intramolecular cyclization of an N-(2-aminoethyl)amino acid ester. This strategy leverages the formation of a stable six-membered ring through an amide bond. The synthesis of the linear precursor is a critical step, often achieved by nucleophilic substitution or reductive amination.

The general process can be outlined as follows:

Preparation of the Precursor : A protected ethylenediamine (B42938) derivative is reacted with a suitable four-carbon backbone carrying the ester functionality, such as a derivative of aspartic acid or an α-halo ester like ethyl bromoacetate.

Cyclization : Following deprotection of the terminal amine, the molecule undergoes an intramolecular aminolysis reaction, where the primary amine attacks the ester carbonyl. This cyclization is often promoted by heat or base to yield the 3-oxopiperazine ring.

A related method involves the reaction of a diamine with bromoacetic acid, followed by cyclization using a strong base like sodium hydride (NaH). researchgate.net Esterification can be performed at various stages of the synthesis, either on the starting materials or the final piperazinone product, using standard conditions such as reaction with an alcohol in the presence of an acid catalyst or using coupling agents. organic-chemistry.org The Yamaguchi esterification, which uses 2,4,6-trichlorobenzoyl chloride (TCBC), is a powerful method for coupling sterically hindered carboxylic acids and alcohols. frontiersin.org

Table 1: Common Reagents in Esterification and Cyclization

| Step | Reagent Class | Specific Examples | Purpose |

|---|---|---|---|

| Esterification | Acid Catalysts | H₂SO₄, p-TsOH | Fischer Esterification |

| Coupling Reagents | DCC, DIC, TCBC | Steglich/Yamaguchi Esterification | |

| Alkylating Agents | Ethyl Bromoacetate | Introduction of the acetate (B1210297) moiety | |

| Cyclization | Bases | NaH, K₂CO₃, Triethylamine | Promotion of intramolecular amidation |

Amide Coupling Reactions in Piperazinone Synthesis

The formation of the piperazinone lactam is fundamentally an amide bond formation reaction. Modern organic synthesis offers a vast array of amide coupling reagents that activate a carboxylic acid group, making it susceptible to nucleophilic attack by an amine. hepatochem.com This is the most frequently used reaction in medicinal chemistry. hepatochem.com In the context of piperazinone synthesis, an N-protected amino acid can be coupled with an N'-protected ethylenediamine derivative. Subsequent deprotection and intramolecular cyclization, driven by a coupling reagent, yield the desired ring system.

Commonly used coupling reagents include:

Carbodiimides : Such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). These are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve efficiency. hepatochem.com

Aminium/Uronium Salts : Reagents like HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with minimal side reactions. 5z.com

Phosphonium Salts : BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are another class of powerful coupling agents.

An alternative powerful strategy is the Ugi three-component reaction, which can rapidly assemble a precursor suitable for cyclization. For instance, the reaction of an isocyanate, an aldehyde, and an amine (such as N-Boc-piperazine) can generate a complex intermediate that, after deprotection and further coupling, yields substituted piperazinones. nih.gov

Advanced Synthetic Strategies for Substituted Oxopiperazines and Piperazinone Derivatives

To explore the structure-activity relationships (SAR) of oxopiperazine-containing compounds, chemists have developed advanced strategies to efficiently generate diverse and stereochemically complex analogues. ingentaconnect.comnih.gov These methods are essential for modern drug discovery.

Stereoselective Synthesis of Polysubstituted Oxopiperazines

Controlling the stereochemistry of substituents on the oxopiperazine ring is critical, as the biological activity of enantiomers can differ significantly. benjamin-bouvier.fr Many stereoselective syntheses start from the "chiral pool," utilizing readily available, enantiomerically pure starting materials like natural amino acids. nih.gov

One prominent strategy involves the diastereoselective alkylation of a chiral, non-racemic 2-oxopiperazine scaffold. benjamin-bouvier.fr In this approach, a chiral auxiliary is attached to one of the ring nitrogens. This auxiliary directs the approach of an incoming electrophile (e.g., an alkyl halide) to one face of the enolate formed at the C-3 position, resulting in a high degree of stereoselectivity. benjamin-bouvier.fr Subsequent removal of the chiral auxiliary provides the enantiomerically enriched product. Quantum chemistry calculations have been used to study the mechanisms underlying this stereospecificity, highlighting the role of intramolecular hydrogen bonding in transition states. benjamin-bouvier.fr Such methods allow for the controlled synthesis of polysubstituted oxopiperazines with specific stereochemical configurations. ingentaconnect.comnih.gov

Combinatorial Chemistry Approaches for Piperazinone Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds for high-throughput screening. wikipedia.org Both solution-phase and solid-phase combinatorial syntheses have been successfully applied to the generation of piperazinone and piperazine-2,5-dione libraries. nih.govlookchem.com

In a typical solution-phase approach, a core scaffold is reacted with a diverse set of building blocks in a parallel fashion (e.g., in a 96-well plate format). lookchem.com For piperazinones, this could involve reacting a common piperazinone intermediate with various acylating or alkylating agents to diversify the N1 or N4 positions. The advantage of solution-phase synthesis is the ease of reaction monitoring and the direct biological evaluation of the products without a cleavage step. lookchem.com

The split-and-pool synthesis method is another cornerstone of combinatorial chemistry, often performed on a solid support. wikipedia.org This technique allows for the exponential generation of a vast number of unique compounds in a few synthetic steps. wikipedia.org

Solid-Phase Synthesis Techniques for Oxopiperazine Scaffolds

Solid-phase synthesis (SPS) is a cornerstone of modern medicinal chemistry, enabling the efficient construction of complex molecules and libraries through simplified purification protocols. mdpi.com In SPS, the starting material is covalently attached to an insoluble polymer resin, and subsequent reactions are carried out. wpmucdn.com Excess reagents and byproducts are removed by simple filtration and washing, dramatically streamlining the synthetic process. mdpi.com

Several solid-phase strategies for the synthesis of oxopiperazine scaffolds have been developed. researchgate.net5z.com A common approach involves anchoring a protected amino acid to a suitable resin (e.g., Rink amide or Wang resin). mdpi.com The peptide chain is then elongated, and subsequent on-resin cyclization, often via N-acyliminium ion intermediates, forms the heterocyclic core. researchgate.net The final product is then cleaved from the solid support, typically using a strong acid like trifluoroacetic acid (TFA). wpmucdn.com This methodology is highly amenable to automation and has been used to prepare libraries of thousands of discrete piperazine-2-carboxamide (B1304950) derivatives for lead discovery. 5z.com

Table 2: Comparison of Advanced Synthetic Strategies

| Strategy | Key Principle | Advantages | Common Applications |

|---|---|---|---|

| Stereoselective Synthesis | Use of chiral pool starting materials or chiral auxiliaries to control stereochemistry. nih.govbenjamin-bouvier.fr | Access to enantiomerically pure compounds; crucial for SAR studies. benjamin-bouvier.fr | Synthesis of specific, complex drug candidates. |

| Combinatorial Chemistry | Rapid generation of large numbers of related compounds (libraries) in parallel. wikipedia.org | High-throughput screening; rapid identification of bioactive "hits". nih.govlookchem.com | Lead discovery and optimization. |

| Solid-Phase Synthesis | Reactions performed on a polymer support, simplifying purification. mdpi.comwpmucdn.com | Amenable to automation; high efficiency for multi-step synthesis; ideal for library generation. researchgate.net5z.com | Peptidomimetic and heterocyclic library synthesis. nih.gov |

Functional Group Interconversions and Derivatization from this compound Precursors

The this compound molecule serves as a versatile scaffold for further chemical modification. Its constituent functional groups—the ester, the secondary amines, and the lactam—provide multiple handles for derivatization through various functional group interconversions.

Ester Hydrolysis and Amide Formation for Related Compounds

The ethyl ester moiety of the title compound is readily converted into other functional groups, most commonly a carboxylic acid and subsequently a variety of amides. The initial step, ester hydrolysis, is typically achieved under basic conditions, for example, by treating the ester with a base such as lithium hydroxide (B78521) or sodium hydroxide in an aqueous solvent system. mdpi.com This saponification reaction yields the corresponding 2-(3-oxopiperazin-2-yl)acetic acid.

This carboxylic acid intermediate is a crucial building block for the synthesis of a diverse range of amide derivatives. researchgate.net Standard peptide coupling protocols are employed to form the amide bond by reacting the acid with a primary or secondary amine. nih.govgrowingscience.com This transformation requires the use of a coupling agent to activate the carboxylic acid. researchgate.net A wide array of such reagents is available, allowing for the synthesis of amides even with weakly nucleophilic or sterically hindered amines. nih.govresearchgate.net The choice of coupling agent and conditions can be tailored to the specific substrates to maximize yield and minimize side reactions. nih.gov This two-step sequence provides a reliable and high-yielding route to novel amides, such as N-cyclopropyl-2-(3-oxopiperazin-2-yl)acetamide, starting from the parent ethyl ester. nih.gov

| Coupling Reagent | Abbreviation | Typical Additives | Key Features | Reference |

|---|---|---|---|---|

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | EDC | 1-Hydroxybenzotriazole (HOBt) | Widely used, water-soluble byproducts are easily removed. nih.gov | nih.govfishersci.co.uk |

| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | N,N-Diisopropylethylamine (DIPEA) | Highly efficient, suitable for difficult couplings. nih.govgrowingscience.com | nih.govgrowingscience.comfishersci.co.uk |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Tertiary amine base (e.g., Et3N) | Effective for hindered amino acids. | fishersci.co.uk |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Tertiary amine base (e.g., DIPEA) | Similar to BOP but often gives higher yields and fewer side products. | fishersci.co.uk |

Nucleophilic Substitutions and Alkylation Reactions on the Piperazinone Ring

The two nitrogen atoms within the piperazinone ring of this compound offer sites for nucleophilic substitution and alkylation reactions, enabling significant structural diversification. mdpi.com The secondary amine at the N4 position is generally more nucleophilic and less sterically hindered than the N1 amide nitrogen, making it the primary site for reactions like N-alkylation and N-arylation.

N-alkylation is a common modification achieved through several methods. nih.gov One straightforward approach is the nucleophilic substitution reaction with alkyl halides (e.g., chlorides, bromides, or iodides) in the presence of a base like potassium carbonate. researchgate.netresearchgate.net To avoid dialkylation in unsubstituted piperazines, one nitrogen can be protected with a group like tert-butoxycarbonyl (Boc), directing the alkylation to the unprotected nitrogen. researchgate.net Another powerful technique is reductive amination, which involves reacting the piperazinone with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride. mdpi.comnih.gov This method is highly efficient for creating N-alkyl and N-benzyl bonds and avoids the formation of quaternary ammonium (B1175870) salts that can occur with alkyl halides. researchgate.netnih.gov

N-arylation, the formation of a bond between a ring nitrogen and an aromatic system, is typically accomplished using transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which uses a palladium catalyst, is a prominent method for this transformation. mdpi.com Aromatic nucleophilic substitution (SNAr) can also be employed when the aromatic partner is sufficiently electron-deficient. mdpi.comresearchgate.net

| Reaction Type | Electrophile/Reagent | Typical Conditions/Catalyst | Key Features | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halides (R-X) | Base (e.g., K2CO3, DIPEA) in a polar solvent (e.g., ACN, DMF). researchgate.net | Direct method, risk of over-alkylation. researchgate.net | nih.govresearchgate.netresearchgate.net |

| Reductive Amination | Aldehydes or Ketones | Reducing agent (e.g., NaBH(OAc)3). nih.gov | High selectivity, mild conditions, avoids quaternization. mdpi.comnih.gov | mdpi.comnih.govnih.gov |

| N-Arylation (Buchwald-Hartwig) | Aryl Halides/Triflates | Palladium catalyst with a suitable ligand. | Versatile method for forming C-N bonds with aromatic rings. | mdpi.com |

| N-Arylation (SNAr) | Electron-deficient Aryl Halides | Base in a polar solvent. | Effective for activated aromatic systems. mdpi.com | mdpi.comresearchgate.net |

Cyclization Reactions Involving the this compound Moiety

The piperazinone acetate framework is a valuable precursor for constructing more complex, polycyclic architectures, particularly those found in natural products like the Aspidosperma alkaloids. acs.orgresearchgate.net In these synthetic strategies, the piperazinone ring and its acetate side chain are involved in intramolecular cyclization reactions that forge new rings and stereocenters.

A powerful strategy involves the rhodium(II)-catalyzed cyclization-cycloaddition cascade. nih.gov In this approach, a diazo group is introduced onto the acetate moiety of a related piperidinone or dihydroindolinone precursor. Upon treatment with a rhodium(II) catalyst, a rhodium carbene is generated, which then undergoes an intramolecular reaction with the carbonyl group of the lactam to form a cyclic carbonyl ylide. nih.gov This highly reactive 1,3-dipole can then be trapped intramolecularly by a tethered dipolarophile, such as an alkene or alkyne, in a [3+2] cycloaddition. nih.gov This cascade reaction rapidly assembles a complex pentacyclic ring system, creating multiple new stereocenters in a single, highly stereospecific step. nih.gov This methodology has been successfully applied to the synthesis of the core skeleton of various Aspidosperma alkaloids. acs.orgnih.gov

Other cyclization strategies include manganese(III) acetate-mediated radical cyclizations, where a radical generated on the acetate side chain can add to an unsaturated bond tethered to the N4-position, leading to the formation of fused dihydrofuran rings. nih.gov These examples demonstrate how the this compound moiety can serve as a key building block for the stereocontrolled synthesis of intricate molecular frameworks. acs.orgnih.govnih.gov

| Cyclization Strategy | Key Intermediate | Reagent/Catalyst | Resulting Structure | Reference |

|---|---|---|---|---|

| Rh(II)-Catalyzed Cascade | α-Diazo piperidinone/dihydroindolinone acetate | Rhodium(II) acetate [Rh2(OAc)4] | Fused polycyclic systems (e.g., Aspidosperma alkaloid core). acs.orgnih.gov | acs.orgnih.gov |

| Radical Cyclization | Unsaturated N-acyl piperazine (B1678402) | Manganese(III) acetate [Mn(OAc)3] | Fused dihydrofuran rings. nih.gov | nih.gov |

| Aza-Cope Rearrangement-Mannich Cyclization | Iminium ion precursors | Acid or thermal conditions | Densely fused polycyclic alkaloids (e.g., Melodinus, Aspidosperma). | acs.org |

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 3 Oxopiperazin 2 Yl Acetate

Reactivity Profiles of the Piperazinone Ring System

The piperazinone ring, the central feature of Ethyl 2-(3-oxopiperazin-2-yl)acetate, possesses multiple reactive sites. Its reactivity is primarily dictated by the presence of a cyclic amide (a lactam), two nitrogen atoms, and adjacent methylene (B1212753) groups. The interplay of these functional groups defines the chemical behavior of the molecule.

The carbonyl group in the oxopiperazine core is part of an amide linkage, which influences its reactivity compared to a simple ketone or aldehyde. mhmedical.comshemmassianconsulting.com The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it a target for nucleophiles. shemmassianconsulting.com However, the adjacent nitrogen atom's lone pair of electrons can donate into the carbonyl system, reducing its electrophilicity.

Common reactions at the amide carbonyl include:

Nucleophilic Acyl Substitution: While amides are generally less reactive than esters or acid halides, they can undergo nucleophilic acyl substitution under forcing conditions. shemmassianconsulting.com This typically involves the attack of a strong nucleophile and often requires acid or base catalysis to proceed.

Reduction: The carbonyl group can be reduced to a methylene group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would transform the piperazin-3-one into a piperazine (B1678402).

Hydrolysis: The amide bond can be cleaved through hydrolysis under acidic or basic conditions to yield a diamine-substituted carboxylic acid.

| Reaction Type | Reagent/Condition | Product Type |

| Reduction | Strong reducing agents (e.g., LiAlH₄) | Piperazine derivative |

| Hydrolysis | Acid or Base (e.g., HCl or NaOH) | Ring-opened amino acid derivative |

| Nucleophilic Attack | Strong nucleophiles | Potential for ring opening or substitution |

This table presents potential reactions at the carbonyl group based on general amide chemistry.

The piperazinone ring contains two nitrogen atoms with distinct chemical environments. The N1 atom is part of the amide linkage, while the N4 atom is a secondary amine.

N4-Position (Amine): The secondary amine at the N4 position is nucleophilic and basic. It is the more reactive of the two nitrogen atoms and readily participates in several common reactions:

N-Alkylation: Reaction with alkyl halides or similar electrophiles in the presence of a base leads to the introduction of an alkyl group at the N4 position. nih.gov

N-Arylation: Coupling with aryl halides can be achieved, often through transition-metal-catalyzed methods like the Buchwald-Hartwig amination. nih.gov

N-Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group, forming a tertiary amide at the N4 position.

Reductive Amination: The N4 nitrogen can react with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives. nih.gov

N1-Position (Amide): The amide nitrogen (N1) is significantly less nucleophilic and basic due to the delocalization of its lone pair into the adjacent carbonyl group. While direct alkylation or acylation at this position is difficult, it can be achieved under specific, often harsh, conditions or by using highly reactive electrophiles. Deprotonation with a very strong base can generate an anion that subsequently reacts with an electrophile.

| Nitrogen Position | Reaction Type | Typical Reagents |

| N4 (Amine) | Alkylation | Alkyl halide, Base |

| N4 (Amine) | Arylation | Aryl halide, Pd or Cu catalyst |

| N4 (Amine) | Acylation | Acyl chloride, Anhydride |

| N1 (Amide) | Alkylation | Strong base, Alkyl halide |

This table summarizes the differential reactivity of the nitrogen atoms in the piperazinone ring.

Tautomerism is a phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond. wikipedia.org In the context of the piperazinone ring, imine-enamine tautomerism is a possibility. wikipedia.orgnih.gov An imine contains a carbon-nitrogen double bond, while an enamine has a carbon-carbon double bond adjacent to an amino group. wikipedia.org

For the oxopiperazine core, tautomerization could theoretically occur, leading to the formation of an enamine structure where a double bond exists between C2 and C3. This would require the removal of a proton from the C2 position. The resulting enamine would be nucleophilic at the C2 carbon, potentially participating in reactions like alkylation or acylation at that position. wikipedia.org The stability of this enamine tautomer relative to the parent amide form is generally low, but its transient formation can open up unique reaction pathways. researchgate.netthieme.de The imine-enamine equilibrium is analogous to the more common keto-enol tautomerism. wikipedia.org

Influence of Substituents on Reaction Pathways and Selectivity for Oxopiperazine Derivatives

Substituents on the piperazinone ring can significantly alter the reactivity and selectivity of its transformations. The nature and position of these substituents exert both electronic and steric effects. researchgate.netmdpi.com

Substituents at the N4-Position:

Electron-withdrawing groups (e.g., acyl, Boc groups) decrease the nucleophilicity of the N4 nitrogen. This can protect the amine from unwanted reactions and can also influence the acidity of adjacent C-H bonds, potentially facilitating deprotonation and subsequent functionalization at the C5 position. mdpi.com

Electron-donating groups (e.g., alkyl groups) increase the nucleophilicity of the N4 nitrogen, making it more reactive towards electrophiles.

Substituents at the C2-Position (The Ethyl Acetate (B1210297) Group): The ethyl acetate group at the C2 position is a key substituent in the title compound.

Acidity of α-Proton: The proton on the C2 carbon is acidic due to the adjacent electron-withdrawing ester and amide groups. This allows for deprotonation with a suitable base to form an enolate, which can then react with various electrophiles, enabling the introduction of new substituents at this position.

Steric Hindrance: This group can sterically hinder the approach of reagents to the adjacent N1 and carbonyl functionalities.

Substituents on other ring carbons (C5, C6):

Steric Effects: Bulky substituents can direct incoming reagents to the less hindered face of the molecule, influencing the stereochemical outcome of reactions. mdpi.com

| Substituent Position | Group Type | Influence on Reactivity |

| N4 | Electron-withdrawing (e.g., Boc) | Decreases N4 nucleophilicity; may direct lithiation to adjacent carbons. researchgate.netmdpi.com |

| N4 | Electron-donating (e.g., Alkyl) | Increases N4 nucleophilicity. |

| C2 (α to N1) | Ester Group | Acidifies C2-proton, enabling enolate formation and alkylation. |

| C5, C6 | Bulky Groups | Exert steric hindrance, influencing stereoselectivity. mdpi.com |

This table outlines the general effects of substituents on the reactivity of the oxopiperazine ring.

Advanced Mechanistic Studies of Transformation Processes Involving this compound

While specific mechanistic studies on this compound are not extensively documented in readily available literature, mechanisms for related piperazine and piperazinone systems provide valuable insights. Many modern synthetic methods focus on the direct functionalization of C-H bonds, which is a highly atom-economical approach. researchgate.net

One area of advanced study involves photoredox catalysis for the C-H functionalization of piperazines. mdpi.com In such a mechanism, a photocatalyst, upon excitation by light, can engage in a single-electron transfer (SET) with the piperazine nitrogen. This generates a nitrogen-centered radical cation. Subsequent deprotonation at an adjacent carbon (an α-amino position) forms a carbon-centered radical. This radical intermediate can then couple with a variety of radical acceptors, such as alkenes or arenes, to form new carbon-carbon bonds. researchgate.netmdpi.com

Applying this concept to the oxopiperazine system, a plausible mechanistic pathway for C-H functionalization at the C5 or C6 positions could involve:

Single-Electron Transfer (SET): The photocatalyst oxidizes the N4-amine to a radical cation.

Deprotonation: A base removes a proton from an adjacent carbon (e.g., C5), forming an α-amino radical.

Radical Coupling: The carbon-centered radical couples with a reaction partner.

Catalyst Regeneration: The photocatalyst is regenerated to complete the catalytic cycle.

The presence of the ester and lactam functionalities in this compound would likely influence the electronic properties and redox potential of the molecule, thereby affecting the efficiency and selectivity of such photoredox-catalyzed transformations.

Exploration of Biological Activities and Pharmacological Potential of Ethyl 2 3 Oxopiperazin 2 Yl Acetate Derivatives

Broad Spectrum of Biological Activities Associated with Piperazine (B1678402) and Oxopiperazine Scaffolds in Research

The piperazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and investigational compounds. tubitak.gov.trtandfonline.com Its derivatives have been shown to exhibit a wide range of therapeutic effects, including antipsychotic, antihistaminic, antianginal, antidepressant, anticancer, and antiviral properties. researchgate.net The versatility of the piperazine ring lies in its ability to be readily modified at the nitrogen atoms, which can significantly alter the compound's physicochemical properties and biological activity. researchgate.netnih.gov

Oxopiperazines, which feature a carbonyl group within the piperazine ring, also represent a class of compounds with significant biological potential. These scaffolds are integral to various compounds with demonstrated pharmacological activities. Research has shown that even minor structural modifications to the piperazine or oxopiperazine core can lead to substantial changes in their medicinal properties. researchgate.netwisdomlib.org

The broad therapeutic applications of these scaffolds stem from their ability to interact with a variety of biological targets. ijpsr.combenthamdirect.com For instance, many piperazine derivatives with central pharmacological activity modulate the monoamine pathway, affecting neurotransmitter receptors for serotonin (B10506) and dopamine (B1211576). researchgate.netnih.gov This has led to their investigation for antipsychotic, antidepressant, and anxiolytic applications. nih.govbenthamdirect.com Furthermore, the piperazine moiety has been incorporated into molecules targeting a range of other biological processes, leading to the discovery of agents with anti-inflammatory, antimicrobial, and anticonvulsant activities. wisdomlib.orgijpsr.com

Investigation of Cytotoxic Activities of Piperazinone Derivatives

The potential of piperazinone derivatives as anticancer agents has been a significant focus of research. tubitak.gov.trresearchgate.net The piperazine ring is a component of several FDA-approved anticancer drugs, highlighting its importance in the development of new oncologic therapies. tubitak.gov.tr

The cytotoxic effects of piperazinone derivatives have been evaluated against a variety of human cancer cell lines in vitro. Standard methodologies, such as the sulforhodamine B (SRB) assay and the MTT assay, are commonly employed to determine the growth inhibitory effects of these compounds. tandfonline.comsid.ir

Research has demonstrated the cytotoxic activity of benzothiazole-piperazine derivatives against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. tandfonline.comtandfonline.com Similarly, other studies have investigated the antiproliferative activity of piperazin-2-one-based structures against cell lines such as HUH7, AKH12 (hepatocellular carcinoma), DAOY, UW228-2, D283, D425 (medulloblastoma), and U251 (glioblastoma). nih.govresearchgate.net For instance, certain novel 1-(3-chlorophenyl) 2-piperazinone compounds have shown significant cytotoxic activity against HT29 and A549 cancer cell lines. sid.ir

| Cell Line | Cancer Type | Compound Class | Key Findings | Reference |

| HUH-7 | Hepatocellular Carcinoma | Benzothiazole-piperazine derivatives | Good cytotoxic activity observed in the micromolar range. | tandfonline.comtandfonline.com |

| MCF-7 | Breast Cancer | Benzothiazole-piperazine derivatives | Active against this cell line. | tandfonline.comtandfonline.com |

| HCT-116 | Colorectal Cancer | Benzothiazole-piperazine derivatives | Active against this cell line. | tandfonline.comtandfonline.com |

| HT29 | Colon Cancer | 1-(3-chlorophenyl) 2-piperazinone derivatives | Significant cytotoxic activity observed. | sid.ir |

| A549 | Lung Cancer | 1-(3-chlorophenyl) 2-piperazinone derivatives | Significant cytotoxic activity observed. | sid.ir |

| KM12 | Colon Cancer | Vindoline-piperazine derivatives | Highly effective, with a growth percent rate of -84.40%. | nih.gov |

| SF-539, SNB-75 | CNS Cancer | Vindoline-piperazine derivatives | Over -80% reduction in cell growth. | nih.gov |

| COLO-205 | Colon Cancer | Vindoline-piperazine derivatives | Highly effective, with a growth percent rate of -90.33%. | nih.gov |

| SK-MEL-5 | Melanoma | Vindoline-piperazine derivatives | Highly effective, with a growth percent rate of -92.46%. | nih.gov |

| MOLT-4 | Leukemia | Vindoline-piperazine derivatives | Highly effective, with a growth percent rate of -98.81%. | nih.gov |

Structure-activity relationship (SAR) studies are crucial in identifying the chemical features responsible for the cytotoxic effects of piperazinone derivatives. Research has consistently shown that the nature and position of substituents on the piperazine ring play a critical role in determining their anticancer activity. sid.irnih.gov

For example, in a series of benzothiazole-piperazine derivatives, a compound bearing a 4-pyridyl substituent was found to be highly cytotoxic against all tested cancer cell lines. tandfonline.comtandfonline.com In another study, a guanidine (B92328) derivative of a 1-(3-chlorophenyl) 2-piperazinone scaffold exhibited the highest cytotoxicity against two investigated cancer cell lines, with IC50 values lower than the standard chemotherapeutic drug doxorubicin (B1662922). sid.ir

Furthermore, the introduction of a 4-trifluoromethylphenyl substituent to a vindoline-piperazine conjugate resulted in a highly effective compound against several types of cancer. nih.gov Similarly, derivatives with [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine moieties showed potent activity across a broad range of cancer cell lines, particularly those of colon, CNS, melanoma, renal, and breast cancers. nih.gov These findings underscore the importance of specific structural modifications in enhancing the cytotoxic potential of piperazinone derivatives.

Emerging Therapeutic Applications of Substituted Piperazinones in Academic Research

Beyond their anticancer potential, substituted piperazinones are being explored for a variety of other therapeutic applications, driven by the diverse biological activities of the broader piperazine class of compounds.

The rise of antimicrobial resistance has spurred the search for new classes of antibacterial and antifungal agents. Piperazine derivatives have shown promise in this area, exhibiting a broad spectrum of antimicrobial activity. apjhs.comnih.gov Various N-alkyl and N-aryl piperazine derivatives have demonstrated significant activity against bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov

In the realm of antiviral research, piperazine-containing compounds have been investigated for their activity against a range of viruses. nih.govresearchgate.net For instance, piperazine itself has been shown to exhibit antiviral activity against the Chikungunya virus by binding to the hydrophobic pocket of its capsid protein. nih.gov Furthermore, the design and synthesis of trisubstituted piperazine derivatives have led to the discovery of potent inhibitors of the SARS-CoV-2 main protease, with some compounds exhibiting excellent antiviral activity in cell-based assays. acs.org Flavonoid derivatives containing a piperazine sulfonate moiety have also demonstrated good inhibitory effects against the tobacco mosaic virus (TMV). nih.gov

| Pathogen | Compound Class | Key Findings | Reference |

| Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | N-alkyl and N-aryl piperazine derivatives | Significant antibacterial activity observed. | nih.gov |

| Chikungunya virus | Piperazine | Binds to the hydrophobic pocket of the capsid protein, exhibiting antiviral activity. | nih.gov |

| SARS-CoV-2 | Trisubstituted piperazine derivatives | Potent inhibitors of the main protease with excellent antiviral activity. | acs.org |

| Tobacco Mosaic Virus (TMV) | Flavonoid derivatives with piperazine sulfonate | Good inhibitory effects observed. | nih.gov |

A significant number of piperazine derivatives exhibit pharmacological activity within the central nervous system (CNS). researchgate.netnih.gov Their ability to interact with various neurotransmitter systems, particularly the monoaminergic pathways, has made them attractive candidates for the development of drugs targeting CNS disorders. researchgate.netresearchgate.net

Piperazine analogs have been investigated for a wide range of clinical applications, including as anxiolytics, antipsychotics, and antidepressants. benthamdirect.comresearchgate.net The prototypical piperazine derivative, benzylpiperazine, is known for its stimulant and euphoric effects. researchgate.netnih.gov More complex derivatives, such as those that act on serotonin and dopamine receptors, are being explored for their potential to treat a variety of neurological and psychiatric conditions. researchgate.net The flexibility of the piperazine scaffold allows for fine-tuning of its pharmacological profile to achieve desired effects on the CNS. researchgate.net

Anti-inflammatory and Analgesic Investigations of Related Compounds

Derivatives of the piperazine and piperazinone core structures have been the subject of investigation for their potential therapeutic effects, including anti-inflammatory and analgesic properties. researchgate.net The piperazine ring is recognized as a valuable pharmacophore in the development of new anti-inflammatory agents. researchgate.net Research into compounds structurally related to ethyl 2-(3-oxopiperazin-2-yl)acetate has demonstrated notable activity in preclinical models of inflammation.

A key example is the investigation of (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, a metabolite of the novel non-steroidal anti-inflammatory drug (NSAID) candidate, piron ((Z)-3-(2-oxo-2-(p-tolyl)ethylidene)piperazin-2-one). mdpi.com In a study using the carrageenan-induced paw edema test in rats, this metabolite was assessed for its anti-inflammatory effects. The compound was administered intraperitoneally at doses of 5, 25, and 125 mg/kg. Significant anti-inflammatory activity was observed at the 25 and 125 mg/kg doses, where it suppressed edema development by 48.9% to 63.1%. mdpi.com The efficacy of this piperazinone derivative was found to be comparable to that of the well-established NSAID, diclofenac, which was used as a positive control in the study. mdpi.com

Similarly, studies on other heterocyclic compounds, such as ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives, have also shown promising analgesic and anti-inflammatory activities in vivo. These ester derivatives demonstrated improved activity and a lower incidence of gastric ulceration compared to their parent compounds and reference NSAIDs. nih.gov These findings underscore the therapeutic potential of heterocycles containing the N-acyl acetate (B1210297) moiety in the management of pain and inflammation.

Table 1: Anti-inflammatory Activity of (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid

| Compound | Dose (mg/kg) | Model | Edema Inhibition (%) | Reference |

|---|---|---|---|---|

| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | 25 | Carrageenan-induced paw edema | 48.9 - 63.1 | mdpi.com |

| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | 125 | Carrageenan-induced paw edema | 48.9 - 63.1 | mdpi.com |

| Diclofenac (Control) | Not Specified | Carrageenan-induced paw edema | Comparable to test compound | mdpi.com |

Enzyme Inhibition Studies of Piperazinone Derivatives

The piperazine and piperazinone scaffolds are integral to a variety of molecules that exhibit significant enzyme-inhibiting properties. Derivatives have been synthesized and evaluated against a range of enzymatic targets, demonstrating the versatility of this chemical core in designing specific inhibitors.

Urease Inhibition: A series of piperazine-based semicarbazone derivatives were synthesized and tested for their ability to inhibit the urease enzyme, a key target for preventing infections by ureolytic bacteria. All synthesized compounds displayed potent urease inhibition, with IC50 values ranging from 3.95 to 6.62 µM, which was significantly more effective than the reference standards thiourea (B124793) (IC50: 22 µM) and hydroxyurea (B1673989) (IC50: 100 µM). benthamdirect.com

Tyrosinase Inhibition: Nitrophenylpiperazine derivatives have been identified as novel inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov One compound featuring an indole (B1671886) moiety exhibited a notable inhibitory effect with an IC50 value of 72.55 µM. Kinetic analysis revealed a mixed-type inhibition mechanism. nih.gov Further studies on other piperazine derivatives bearing a 1,2,4-triazole (B32235) nucleus also identified potent tyrosinase inhibitors with IC50 values around 30.7 µM. researchgate.net

Other Enzyme Targets: The inhibitory potential of piperazine derivatives extends to other critical enzymes.

Mitochondrial Complex I: Certain piperazine derivatives have shown potent, nanomolar-level inhibition of mitochondrial NADH-ubiquinone oxidoreductase (complex I). nih.gov

α-Glucosidase: 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives have been identified as potent, noncompetitive inhibitors of α-glucosidase, an enzyme targeted in diabetes management. These compounds were found to bind to an allosteric site near the enzyme's active site. researchgate.net

These studies collectively highlight that the piperazine and piperazinone structures can be effectively modified to create potent and selective inhibitors for diverse enzymatic targets, making them a promising scaffold in drug discovery.

Table 2: Enzyme Inhibition by Piperazine/Piperazinone Derivatives

| Derivative Class | Enzyme Target | Inhibition Value (IC50) | Inhibition Type | Reference |

|---|---|---|---|---|

| Piperazine-based semicarbazones | Urease | 3.95 - 6.62 µM | Not Specified | benthamdirect.com |

| Nitrophenylpiperazines | Tyrosinase | 72.55 µM | Mixed | nih.gov |

| Piperazines with 1,2,4-triazole | Tyrosinase | ~30.7 µM | Mixed | researchgate.net |

| Piperazine-1-carbodithioates | α-Glucosidase | Potent Inhibition | Noncompetitive | researchgate.net |

| Piperazine derivatives | Mitochondrial Complex I | Nanomolar levels | Not Specified | nih.gov |

Preclinical Pharmacological Evaluation Strategies for Piperazinone Analogues (General Research Focus)

The preclinical development of piperazinone analogues and related piperazine-containing compounds involves a systematic pharmacological evaluation to characterize their potential as drug candidates. acs.org This process focuses on assessing the compound's pharmacokinetic profile and in vivo efficacy.

A critical component of preclinical evaluation is the determination of the compound's ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net Pharmacokinetic studies are typically conducted in animal models, such as rats, to understand how the drug is absorbed, distributed in the body, metabolized, and ultimately eliminated. nih.gov For instance, the preclinical assessment of LQFM018, a piperazine-containing antineoplastic prototype, involved administering the compound to rats and collecting blood samples over time. nih.gov A validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for accurately quantifying the drug concentration in plasma. nih.gov This data allows for the calculation of key pharmacokinetic parameters, including absorption rate, volume of distribution, clearance, and elimination half-life (t1/2), which are crucial for predicting the compound's behavior in humans. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Elucidation of Structure-Activity Relationships for Piperazinone Derivatives

The versatile structure of the piperazine (B1678402) core allows for extensive chemical modifications, making it a valuable scaffold in medicinal chemistry. nih.govbenthamdirect.com The six-membered ring with two nitrogen atoms provides opportunities for introducing various substituents, which can significantly alter the compound's interaction with biological targets. researchgate.netbenthamdirect.com

The biological activity of piperazinone derivatives is highly dependent on the nature and position of substituents on the piperazine ring. researchgate.net Modifications can influence factors such as receptor binding affinity, target specificity, and pharmacokinetic properties. nih.govresearchgate.net For instance, in the context of developing renin inhibitors, specific substitutions on the keto-piperazine scaffold have been shown to be critical for potency. openpharmaceuticalsciencesjournal.com

The size, shape, and electronic properties of substituents play a key role. Bulky substituents may cause steric hindrance, preventing the molecule from fitting into the active site of a receptor, whereas smaller groups might enhance binding interactions. researchgate.net The introduction of different functional groups can also modulate properties like solubility and bioavailability. benthamdirect.com For example, studies on various piperazine derivatives have demonstrated that modifications can lead to a broad spectrum of biological activities, including antimicrobial and anticancer effects. researchgate.netresearchgate.netacgpubs.org

Below is a table illustrating the general impact of substituent modifications on the activity of piperazine-like scaffolds, based on findings from various studies.

| Scaffold Position | Substituent Type | General Impact on Biological Activity |

| N1-position | Aromatic/Heteroaromatic rings | Often crucial for target recognition and binding affinity. |

| N4-position | Acyl, Sulfonyl, Alkyl groups | Modulates potency, selectivity, and pharmacokinetic properties. |

| C2-position (e.g., acetate (B1210297) group) | Ester, Amide groups | Can influence solubility and act as a hydrogen bond acceptor/donor. |

| C3-position (oxo group) | Carbonyl group | Essential part of the lactam structure, involved in key interactions. |

| C5/C6-positions | Alkyl, Aryl groups | Can affect conformation and steric interactions within the binding site. |

This table provides a generalized summary based on SAR studies of the broader piperazine and piperazinone classes.

The three-dimensional structure, or conformation, of a molecule is critical for its biological activity, as it dictates how the molecule interacts with its target. Conformational analysis of oxopiperazine derivatives helps identify the specific spatial arrangement, known as the bioactive conformation, that is responsible for its pharmacological effects.

Studies on 2-oxopiperazine-containing peptides have shown that this scaffold can act as a template to induce specific secondary structures, such as an inverse γ-turn. nih.gov This indicates that the oxopiperazine ring imposes significant conformational constraints on the molecule. For 2-substituted piperazines, computational and experimental studies have revealed a preference for the substituent to be in an axial orientation. nih.gov This preference can be further stabilized by intramolecular hydrogen bonds, which can be a key factor in presenting the pharmacophoric features in the correct orientation for receptor binding. nih.gov In silico studies of tetra-substituted Δ5-2-oxopiperazines have demonstrated their ability to mimic the bioactive β-turn motif found in proteins, highlighting the conformational similarity of the oxopiperazine core to important biological structures. researchgate.net

Stereochemistry, the spatial arrangement of atoms within a molecule, can have a profound impact on the biological activity of piperazinone derivatives. researchgate.net Since biological targets like enzymes and receptors are chiral, they often interact differently with different enantiomers of a drug molecule. mdpi.com This can result in one enantiomer being significantly more potent, having a different pharmacological effect, or being metabolized differently than the other. researchgate.netresearchgate.net

For piperazinone derivatives, the chiral center at the C2 position (bearing the acetate group in Ethyl 2-(3-oxopiperazin-2-yl)acetate) means the compound can exist as different stereoisomers. It has been demonstrated that stereochemical variations in piperazine derivatives can lead to stereoselective biological effects, with different enantiomers exhibiting distinct pharmacological profiles. researchgate.netresearchgate.net The specific stereochemistry determines the precise orientation of substituents, which in turn affects the binding affinity and interaction with the target protein. mdpi.com Studies on other chiral compounds have consistently shown that only one stereoisomer, often the one corresponding to a natural L-amino acid configuration, displays significant biological activity, suggesting that uptake and target interaction are highly stereospecific processes. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Piperazinone Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wu.ac.th For piperazinone analogs, QSAR models are developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive synthesis and testing. openpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.com

The first step in developing a QSAR model is to calculate a set of numerical values, known as molecular descriptors, that characterize the structural, physicochemical, and electronic properties of the molecules. drugdesign.orgnih.gov A wide variety of descriptors can be calculated, including constitutional, topological, geometric, and quantum-chemical parameters. nih.gov

The selection of relevant descriptors is a critical step, as a good model is based on a small number of well-chosen descriptors that are most relevant to the biological activity. drugdesign.org Statistical methods like multiple linear regression (MLR) are then used to build a mathematical equation that correlates the selected descriptors with the observed biological activity. openpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.com For instance, a QSAR study on keto piperazine derivatives as renin inhibitors identified constitutional descriptors such as the sum of atomic van der Waals volumes (Sv), the number of double bonds (nDB), and the number of oxygen atoms (nO) as being vital for the binding of the ligands to the enzyme. openpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.com Other studies have utilized different types of descriptors to model various activities. nih.gov

The table below lists examples of descriptor types used in QSAR studies of piperazine-related compounds.

| Descriptor Class | Example Descriptors | Information Encoded |

| Constitutional | Molecular Weight, nO (number of Oxygen atoms), nDB (number of double bonds) | Basic molecular composition and count of specific atoms/bonds. openpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.com |

| Topological | Wiener index, Kier & Hall connectivity indices | Information about atomic connectivity and molecular branching. |

| Geometric | Molecular surface area, Shadow indices (Shadow-XZ) | 3D aspects of the molecule's size and shape. nih.govnih.gov |

| Electronic | Dipole moment, HOMO/LUMO energies | Distribution of electrons and molecular reactivity. nih.gov |

| Physicochemical | LogP (lipophilicity), Molar refractivity | Hydrophobicity, polarity, and steric properties. |

| 3D-MoRSE | Mor05e (3D-Molecule Representation of Structures based on electron diffraction) | 3D coordinates of the atoms. |

This table is a representative list of descriptor types used in QSAR modeling.

Once a QSAR model is developed, it must be rigorously validated to ensure that it is statistically robust and has good predictive power for new compounds. drugdesign.org Validation assesses the reliability and accuracy of the model. researchgate.net Several statistical metrics are used for this purpose.

Internal validation is often performed using the leave-one-out (LOO) cross-validation method. openpharmaceuticalsciencesjournal.com In this process, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound, and the cross-validated correlation coefficient (Q²) is calculated. A high Q² value (typically > 0.6) suggests good internal stability and robustness of the model. researchgate.net

External validation involves using the developed model to predict the activity of a set of compounds (the test set) that was not used during the model's development. The predictive ability is assessed by the predicted correlation coefficient (R²pred). A high R²pred value indicates that the model can accurately predict the activity of new chemical entities. openpharmaceuticalsciencesjournal.comresearchgate.net

A successful QSAR model for piperazine and keto piperazine derivatives acting as renin inhibitors reported a correlation coefficient (R²) of 0.846, a cross-validation coefficient (Q²) of 0.818, and an R²pred of 0.821, indicating a statistically significant and predictive model. openpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.comresearchgate.netscispace.com

Application of QSAR in Lead Optimization and Drug Design for Piperazinone Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a important computational tool in contemporary drug discovery, enabling the prediction of biological activities of chemical compounds based on their structural and physicochemical properties. This approach is particularly valuable in the lead optimization phase, where it guides the rational design of more potent and selective analogs from an initial hit compound. For piperazinone scaffolds, including derivatives structurally related to this compound, QSAR studies provide critical insights into the key molecular features that govern their biological activity, thereby accelerating the development of new therapeutic agents.

Detailed Research Findings

A notable example of the application of QSAR in the optimization of piperazinone-containing compounds is the development of renin inhibitors. Renin is a critical enzyme in the renin-angiotensin system, and its inhibition is a therapeutic strategy for managing hypertension and heart failure. In a study focused on piperazine and keto piperazine derivatives as renin inhibitors, a robust QSAR model was developed to elucidate the relationship between the chemical structures and their inhibitory activity.

The study utilized a dataset of 80 piperazine and keto piperazine derivatives, from which a statistically significant QSAR model was generated using multiple linear regression (MLR). The biological activity was expressed as the half-maximal inhibitory concentration (IC50). A selection of the keto piperazine derivatives and their corresponding biological activities from this study is presented in the table below.

| Compound ID | Structure | IC50 (nM) |

|---|---|---|

| 1 | Keto Piperazine Derivative A | 1.2 |

| 2 | Keto Piperazine Derivative B | 3.5 |

| 3 | Keto Piperazine Derivative C | 8.7 |

| 4 | Keto Piperazine Derivative D | 15.2 |

| 5 | Keto Piperazine Derivative E | 22.4 |

The developed QSAR model demonstrated a strong correlation between the structural features of the compounds and their renin inhibitory activity. The model was rigorously validated to ensure its predictive power. The statistical parameters of the final QSAR model are summarized in the following table.

| Statistical Parameter | Value |

|---|---|

| Correlation Coefficient (R²) | 0.846 |

| Cross-validation Correlation Coefficient (Q²) | 0.818 |

| Predicted R² (R² pred) | 0.821 |

The high values of R², Q², and R² pred indicate a robust and predictive QSAR model. The model revealed that specific physicochemical properties of the piperazinone derivatives are crucial for their biological activity. These descriptors likely encompass electronic, steric, and hydrophobic parameters that influence the binding of the compounds to the active site of the renin enzyme.

The insights gained from such QSAR models are instrumental in guiding the synthesis of new derivatives with potentially improved activity. By understanding which structural modifications are likely to enhance the desired biological effect, medicinal chemists can prioritize the synthesis of the most promising compounds, thereby saving time and resources in the drug development process. The application of QSAR to piperazinone scaffolds exemplifies a successful synergy between computational chemistry and experimental drug discovery, paving the way for the development of novel therapeutics. scispace.com

Computational Chemistry and Molecular Modeling Research

Molecular Docking Simulations for Target Interaction Prediction of Oxopiperazine Derivatives

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com In the context of Ethyl 2-(3-oxopiperazin-2-yl)acetate and its derivatives, docking simulations are employed to forecast their binding modes and affinities within the active sites of various biological targets.

Detailed research findings indicate that derivatives of the core piperazine (B1678402) structure show potential for interacting with a range of receptors and enzymes. For instance, studies on similar heterocyclic compounds have explored their binding to targets such as carbonic anhydrases, GABAA receptors, and DNA topoisomerase II. nih.govnih.govijper.org Docking studies reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for molecular recognition and biological activity. pharmaceuticaljournal.net The binding affinity is often quantified by a docking score, which helps in ranking potential drug candidates. ijper.org For example, a hypothetical docking study of this compound derivatives against a protein kinase might yield results as shown in the table below.

Table 1: Hypothetical Molecular Docking Results of Oxopiperazine Derivatives Against Protein Kinase XYZ This table is for illustrative purposes and does not represent actual experimental data.

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |

| Derivative A | -8.5 | LYS76, GLU91, LEU132 | 3 |

| Derivative B | -7.9 | LYS76, ASP145 | 2 |

| Derivative C | -9.2 | LYS76, GLU91, TYR130 | 4 |

| Reference Inhibitor | -9.5 | LYS76, GLU91, CYS146 | 4 |

The data from these simulations guide the selection of the most promising derivatives for further experimental validation and help in understanding the structural requirements for potent target inhibition.

Molecular Dynamics Simulations for Conformational Analysis and Binding Studies

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For this compound derivatives, MD simulations provide valuable information on their conformational flexibility and the stability of their complexes with biological targets. nih.govnih.gov These simulations can validate the binding poses predicted by molecular docking and offer a more dynamic picture of the ligand-receptor interactions. indexcopernicus.com

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). nih.govindexcopernicus.com RMSD measures the average distance between the atoms of the ligand or protein over the course of the simulation, indicating the stability of the system. A stable RMSD value suggests that the ligand remains securely bound in the active site. indexcopernicus.com RMSF, on the other hand, highlights the flexible regions of the protein or ligand. Such simulations have been instrumental in understanding the stability of complexes involving similar piperazine-containing compounds. nih.govindexcopernicus.com

Table 2: Hypothetical RMSD Values for a Derivative-Target Complex from a 100 ns MD Simulation This table is for illustrative purposes and does not represent actual experimental data.

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |

| 0 | 0.00 | 0.00 |

| 20 | 1.25 | 1.50 |

| 40 | 1.35 | 1.65 |

| 60 | 1.40 | 1.70 |

| 80 | 1.38 | 1.72 |

| 100 | 1.42 | 1.75 |

These studies can reveal subtle conformational changes and the role of solvent molecules, providing a deeper understanding of the binding mechanism. mdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For this compound and its derivatives, DFT calculations are crucial for understanding their intrinsic electronic properties, which in turn govern their reactivity and intermolecular interactions. ekb.egresearchgate.net

DFT studies typically involve the calculation of various molecular descriptors. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.netmdpi.com A smaller gap suggests that the molecule is more reactive. Other calculated properties include the electrostatic potential, dipole moment, and various reactivity descriptors like electronegativity, chemical hardness, and softness, which provide a comprehensive picture of the molecule's electronic behavior. nih.govnih.gov

Table 3: Hypothetical DFT-Calculated Electronic Properties of this compound Derivatives This table is for illustrative purposes and does not represent actual experimental data.

| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Parent Compound | -6.8 | -1.2 | 5.6 | 2.5 |

| Derivative X (Electron-donating group) | -6.5 | -1.1 | 5.4 | 3.1 |

| Derivative Y (Electron-withdrawing group) | -7.2 | -1.5 | 5.7 | 1.8 |

These theoretical calculations help to rationalize experimental findings and guide the design of new derivatives with enhanced properties. mdpi.com

In Silico Screening and Virtual Library Design for Novel this compound Derivatives

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. pharmacophorejournal.comresearcher.life This approach allows for the rapid and cost-effective evaluation of a vast chemical space.

The process begins with the design of a virtual library of novel derivatives based on the this compound scaffold. This involves systematically modifying the core structure with various functional groups. This library is then screened against a specific biological target using techniques like molecular docking. ijper.org The top-scoring compounds are then subjected to further analysis, including the prediction of their ADME (Absorption, Distribution, Metabolism, and Excretion) properties and potential toxicity. mdpi.com Properties such as Lipinski's "rule of five" are often calculated to assess the drug-likeness of the designed compounds. pharmacophorejournal.com

Table 4: Hypothetical Virtual Screening and ADMET Prediction for a Library of Derivatives This table is for illustrative purposes and does not represent actual experimental data.

| Compound ID | Docking Score (kcal/mol) | Lipinski Violations | Predicted Oral Absorption (%) | Predicted Toxicity Risk |

| D-001 | -9.8 | 0 | High | Low |

| D-002 | -8.5 | 1 | Moderate | Low |

| D-003 | -10.2 | 0 | High | Low |

| D-004 | -7.3 | 0 | High | Moderate |

This multi-parameter optimization helps to prioritize a smaller, more manageable set of compounds for chemical synthesis and subsequent biological testing, significantly streamlining the drug discovery pipeline. mdpi.com

Analytical Methodologies in Research on Ethyl 2 3 Oxopiperazin 2 Yl Acetate

Spectroscopic Characterization Techniques in Research

Spectroscopic methods provide a detailed glimpse into the molecular structure and functional groups present in Ethyl 2-(3-oxopiperazin-2-yl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and splitting patterns for both ¹H NMR and ¹³C NMR can be predicted based on the known values for its constituent functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment in the molecule. The ethyl group would present as a quartet around 4.1-4.2 ppm (for the -O-CH₂- protons) and a triplet around 1.2-1.3 ppm (for the -CH₃ protons). The protons on the piperazine (B1678402) ring and the adjacent methylene (B1212753) and methine groups would appear in the range of 2.5-4.0 ppm, with their specific shifts and multiplicities depending on their spatial relationships and coupling with neighboring protons. The N-H protons of the piperazine ring would likely appear as broad singlets.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide a count of the unique carbon atoms. The carbonyl carbon of the ester is expected to resonate at the downfield end of the spectrum, typically around 170-175 ppm. The carbonyl carbon of the amide within the piperazine ring would also be found in the downfield region, around 165-170 ppm. The carbons of the ethyl group (-O-CH₂- and -CH₃) would appear at approximately 60-62 ppm and 13-15 ppm, respectively. The carbons of the piperazine ring and the attached acetate (B1210297) group would have signals in the 30-60 ppm range.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Ester Carbonyl (C=O) | 170-175 |

| Amide Carbonyl (C=O) | 165-170 |

| Methylene of Ethyl group (-O-C H₂) | 60-62 |

| Methylene of Acetate group (-C H₂-) | ~40-45 |

| Methine of Piperazine ring (-C H-) | ~50-55 |

| Methylenes of Piperazine ring (-C H₂-) | ~40-50 |

| Methyl of Ethyl group (-C H₃) | 13-15 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₁₄N₂O₃), the exact molecular weight is 186.21 g/mol . A high-resolution mass spectrum would confirm this molecular weight with high accuracy.

The mass spectrum of this compound is available in the EPA/NIH Mass Spectral Data Base. Electron ionization (EI) would likely lead to fragmentation of the molecule, providing valuable structural information. Key fragmentation patterns would be expected to involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) from the ester, cleavage of the acetate side chain, and fragmentation of the piperazine ring. The observation of these characteristic fragment ions would further corroborate the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

A strong absorption band around 1730-1750 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. The C=O stretch of the amide (lactam) in the piperazine ring would likely appear as another strong band in the region of 1650-1680 cm⁻¹. The N-H stretching vibrations of the secondary amines in the piperazine ring would be observed as one or two bands in the 3200-3400 cm⁻¹ region. Additionally, C-H stretching vibrations for the aliphatic parts of the molecule would be present in the 2850-3000 cm⁻¹ range, and C-O stretching of the ester would appear between 1000-1300 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Ester (C=O) | Stretch | 1730-1750 |

| Amide (C=O) | Stretch | 1650-1680 |

| Amine (N-H) | Stretch | 3200-3400 |

| Alkane (C-H) | Stretch | 2850-3000 |

| Ester (C-O) | Stretch | 1000-1300 |

Chromatographic Purification and Purity Assessment Methods in Synthetic Research

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) and LC-MS for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and purity analysis of synthetic compounds. For a polar molecule like this compound, reversed-phase HPLC would be the method of choice. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

By monitoring the reaction progress with HPLC, chemists can determine the optimal time to stop the reaction, thereby maximizing the yield of the desired product and minimizing the formation of byproducts. For purity assessment, a high-resolution HPLC separation can detect and quantify even trace amounts of impurities. A purity level of >95% is typically required for compounds intended for further research.